molecular formula C10H15NO6 B12654043 2,2',2''-Nitrilotriethyl tartrate CAS No. 29870-23-3

2,2',2''-Nitrilotriethyl tartrate

Katalognummer: B12654043
CAS-Nummer: 29870-23-3
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: IGBGMNZJSGDIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’,2’'-Nitrilotriethyl tartrate is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.229 g/mol . It is known for its unique structure, which includes three ethyl tartrate groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Nitrilotriethyl tartrate typically involves the reaction of nitrilotriethanol with tartaric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2,2’,2’'-Nitrilotriethyl tartrate is scaled up using large reactors and continuous flow processes. The raw materials are mixed in precise proportions, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity level .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’,2’'-Nitrilotriethyl tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,2’,2’'-Nitrilotriethyl tartrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2’,2’'-Nitrilotriethyl tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2’,2’'-Nitrilotriethyl tartrate is unique due to its specific combination of ethyl tartrate groups and a central nitrogen atom. This structure imparts distinctive chemical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

29870-23-3

Molekularformel

C10H15NO6

Molekulargewicht

245.23 g/mol

IUPAC-Name

6-hydroxy-4,9,14-trioxa-1-azabicyclo[5.4.3]tetradecane-5,8-dione

InChI

InChI=1S/C10H15NO6/c12-7-8-10(14)17-6-3-11(1-4-15-8)2-5-16-9(7)13/h7-8,12H,1-6H2

InChI-Schlüssel

IGBGMNZJSGDIMG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2C(C(=O)OCCN1CCOC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.